3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid is a novel chemical compound that has garnered attention in various scientific fields due to its potential therapeutic applications. This compound belongs to a class of organic molecules known for their diverse biological activities, including anti-inflammatory and herbicidal properties. Its unique structure combines elements of pyrazole and isoxazole, which are known for their roles in medicinal chemistry.
The compound has been referenced in various scientific patents and publications, indicating its relevance in research and development. For example, patent US9403810B2 describes its use as a selective inhibitor in therapeutic contexts, highlighting its potential in drug development . Additionally, PubChem provides detailed information about its molecular structure and properties, making it a valuable resource for researchers .
3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid can be classified as follows:
The synthesis of 3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dimethylpyrazole with suitable isocyanate or isothiocyanate derivatives to form the corresponding isoxazole structure.
The synthesis may proceed through the following steps:
Each step requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
The molecular structure of 3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid features a five-membered isoxazole ring fused to a pyrazole moiety. The presence of the carboxylic acid group enhances its solubility and reactivity.
Key structural data include:
The compound can participate in various chemical reactions typical of carboxylic acids and heterocycles:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. For instance, amidation can lead to derivatives with improved pharmacological profiles.
The mechanism of action for 3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid primarily involves its interaction with specific biological targets. Research indicates that compounds in this class may act as inhibitors of certain enzymes or receptors involved in inflammatory pathways.
Studies have shown that similar compounds can inhibit cyclooxygenase enzymes or act on nuclear factor kappa-light-chain-enhancer of activated B cells pathways, leading to reduced inflammation and pain relief.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and chromatography techniques for purity assessment.
3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid has potential applications in:
Research continues to explore additional applications in areas such as material science and agrochemicals due to its unique chemical properties.
Heterocyclic compounds form the backbone of modern pharmaceutical agents, accounting for >75% of FDA-approved drugs. Isoxazolines and pyrazoles represent privileged scaffolds due to their versatile bioactivity profiles and synthetic tractability. The fusion of these systems—exemplified by 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 1006454-88-1)—creates multifunctional architectures capable of targeted interactions with biological macromolecules. Pyrazole derivatives demonstrate exceptional metabolic stability, attributed to their resistance to oxidative degradation, while isoxazolines contribute conformational rigidity and hydrogen-bonding capabilities essential for target engagement [2] [3]. This hybrid molecule’s carboxylic acid moiety further enhances its utility as a synthetic intermediate, enabling conjugation to carrier molecules or conversion to bioactive derivatives through amidation and esterification pathways [4] [6].
Table 1: Key Heterocyclic Systems in Pharmaceutical Development
Heterocycle Type | Representative Drugs | Bioactivity Profile | Hybridization Advantage |
---|---|---|---|
Pyrazole | Celecoxib, Rimonabant | COX-2 inhibition, CB1 antagonism | Enhanced metabolic stability |
Isoxazoline | Fluoxetine analogs | Antidepressant, antiparasitic | Improved conformational rigidity |
Pyrazole-Isoxazoline Hybrid | 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid | Multipoint pharmacophore anchoring | Balanced logP (predicted: 1.49) & hydrogen bonding [3] [4] |
The molecular architecture of this hybrid compound exhibits three-dimensional complexity critical for selective target modulation. Its partially saturated isoxazoline ring (4,5-dihydroisoxazole) introduces stereochemical diversity while reducing planarity—a key strategy for mitigating off-target interactions. Computational predictions indicate a pKa of 2.73 ± 0.40 [3], suggesting predominant ionization under physiological conditions, which enhances solubility and membrane interaction potential. The 1,3-dimethylpyrazole moiety sterically shields the N2 nitrogen, preventing undesired metabolic N-oxidation and extending plasma half-life in preclinical models [2] [6].
Structural analyses reveal:
This hybrid’s predicted boiling point (412.5±55.0°C) and density (1.49±0.1 g/cm³) [3] further indicate thermal stability suitable for high-temperature reactions during combinatorial library synthesis.
Isoxazoline-containing compounds have revolutionized parasite control, with commercial veterinary products like fluralaner demonstrating potent ectoparasiticidal activity. The structural progression from early isoxazoles to saturated isoxazolines mirrors pharmacodynamic optimization for enhanced GABA receptor binding—a mechanism potentially accessible to 3-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid derivatives. While this specific molecule’s bioactivity remains under investigation, its core architecture shares significant homology with patented anti-trypanosomal agents [3] [8].
The compound’s research-grade pricing reflects its developmental status:
Table 2: Commercial Availability for Research Applications
Supplier | Catalog Number | Purity | Pack Size | Price (USD) |
---|---|---|---|---|
AK Scientific | 5396CY | Research Grade | 100mg | $210 |
AK Scientific | 5396CY | Research Grade | 500mg | $399 |
AK Scientific | 5396CY | Research Grade | 2.5g | $861 |
Crysdot | CD11368681 | 97% | 1g | $381 |
Crysdot | CD11368681 | 97% | 5g | $967 |
Current research explores this scaffold’s potential against Leishmania donovani and Trypanosoma cruzi, leveraging the carboxylic acid for attachment to membrane-targeting delivery vectors. Analog synthesis focuses on replacing the 5-carboxylic acid with tetrazole bioisosteres to enhance blood-brain barrier penetration for neurological parasite infections [3] [8].
Table 3: Compound Identifiers for 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic Acid
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 3-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid |
CAS Registry Number | 1006454-88-1 |
Molecular Formula | C₉H₁₁N₃O₃ |
Molecular Weight | 209.20 g/mol |
SMILES Descriptor | O=C(C1CC(C2=CN(C)N=C2C)=NO1)O |
InChI Key | QUVWSZLZALZWSQ-UHFFFAOYSA-N |
MDL Number | MFCD06805566 |
Other Synonyms | 3-(1,3-Dimethyl-1h-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid; 5-Isoxazolecarboxylic acid, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro- |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0